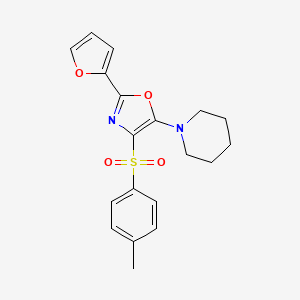

2-(Furan-2-yl)-5-(piperidin-1-yl)-4-tosyloxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

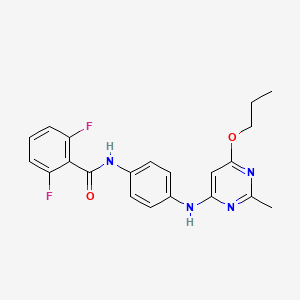

The compound “2-(Furan-2-yl)-5-(piperidin-1-yl)-4-tosyloxazole” is a complex organic molecule that contains a furan ring, a piperidine ring, and a tosyloxazole group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperidine is an organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . Tosyloxazole is a group that contains a tosyl (a sulfur-containing group derived from toluene) and an oxazole (a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a rigid structure with several potential sites for intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The furan ring is aromatic and may undergo electrophilic aromatic substitution. The piperidine ring has a nitrogen atom that can act as a nucleophile or base. The tosyl group is a good leaving group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .科学的研究の応用

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Research on furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, highlights their utility in synthesizing metal complexes with potential antimicrobial activities. These complexes have been characterized and evaluated for their antibacterial effectiveness against both gram-positive and gram-negative bacteria, showcasing the relevance of furan-containing compounds in developing new antimicrobial agents (H. Patel, 2020).

Design and Synthesis of Azole Derivatives

The synthesis of azole derivatives from furan-2-carbohydrazide, incorporating piperidine among other moieties, underscores the importance of furan-containing compounds in creating molecules with antimicrobial properties. These compounds have been shown to exhibit activity against various microorganisms, demonstrating their potential in addressing microbial resistance and infection control (Serap Başoğlu et al., 2013).

Piperazine- and Piperidine-Containing Derivatives as A2A Receptor Antagonists

The development of piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives aimed at antagonizing the A2A adenosine receptor showcases the therapeutic potential of such structures in treating neurodegenerative disorders. These compounds exhibit high affinity and selectivity, indicating their utility in drug discovery for conditions like Parkinson's and Alzheimer's diseases (F. Varano et al., 2020).

Synthesis and Antiprotozoal Activities of Dicationic Isoxazoles

The preparation and evaluation of dicationic 3,5-diphenylisoxazoles, analogues of furamidine where the central furan ring is replaced by isoxazole, for their antiprotozoal activities highlight the significance of structural modifications in enhancing therapeutic efficacy against parasitic infections. These compounds demonstrate potent activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with selectivity and low cytotoxicity, underscoring their potential in treating parasitic diseases (D. A. Patrick et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-14-7-9-15(10-8-14)26(22,23)18-19(21-11-3-2-4-12-21)25-17(20-18)16-6-5-13-24-16/h5-10,13H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBSGFRYGUNCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674052.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine](/img/structure/B2674056.png)

![1-methyl-2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2674057.png)

![2-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2674061.png)

![3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2674066.png)

![Ethyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2674067.png)

![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674069.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/no-structure.png)